4,5,6,7-Tetrahydro-1-benzothiophene-2-carbonitrile
Description
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1-benzothiophene-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c10-6-8-5-7-3-1-2-4-9(7)11-8/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQNRXMIUGPZRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60481558 | |
| Record name | 4,5,6,7-Tetrahydro-1-benzothiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57021-54-2, 113529-95-6 | |
| Record name | 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57021-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5,6,7-Tetrahydro-1-benzothiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4,5,6,7-tetrahydro-1-benzothiophene-2-carbonitrile typically involves the reaction of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives with various reagents. One common method includes the reaction of 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with active carbonyl compounds such as ethyl chloroformate or chloroacetyl chloride . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. These methods often employ continuous flow reactors and automated systems to maintain consistent quality and efficiency .
Chemical Reactions Analysis
4,5,6,7-Tetrahydro-1-benzothiophene-2-carbonitrile undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acids, bases, and various catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Synthetic Routes
The synthesis of 4,5,6,7-tetrahydro-1-benzothiophene-2-carbonitrile typically involves multi-step processes including:
- Condensation Reactions : Often initiated by reacting substituted benzaldehydes with thiophene derivatives in the presence of catalysts.
- Oxidation and Reduction : The compound can undergo oxidation to form various derivatives or be reduced to yield more complex structures.
Industrial production may utilize continuous flow reactors for efficiency and higher yields, along with purification techniques like chromatography .
Biological Applications
This compound is recognized for its promising biological activities:
Antimicrobial Properties
Research indicates that this compound exhibits significant antibacterial and antifungal activities. Studies have shown its effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents .
Antitubercular Activity
Recent investigations highlighted its potential as an antitubercular agent. Compounds derived from this structure have been synthesized and tested against Mycobacterium tuberculosis strains, showing promising results in inhibiting bacterial growth .
Anticancer Potential
The compound has also been explored for anticancer properties. Its mechanism may involve the inhibition of specific enzymes related to cell proliferation, suggesting a pathway for therapeutic applications in oncology .
Case Studies
Several studies have documented the efficacy of this compound in various applications:
Industrial Applications
In addition to its biological significance, this compound is valuable in industrial contexts:
Mechanism of Action
The mechanism by which 4,5,6,7-tetrahydro-1-benzothiophene-2-carbonitrile exerts its effects involves its interaction with specific molecular targets. For example, it has been shown to inhibit enzymes such as PDK1 and LDHA, which are involved in glucose metabolism and tumor growth . The compound binds to the active sites of these enzymes, blocking their activity and thereby exerting its biological effects. Molecular docking studies have revealed its strong binding affinity to these targets, supporting its potential as a therapeutic agent .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between 4,5,6,7-tetrahydro-1-benzothiophene-2-carbonitrile and related derivatives:
Key Observations :
- Substituent Position: The location of functional groups (e.g., cyano at C2 vs. C3) significantly impacts electronic properties and intermolecular interactions. For example, the amino group at C2 in 2-amino-4-methyl derivatives facilitates N–H···N hydrogen bonding, forming dimeric and macrocyclic motifs .
- Steric Effects : Bulky groups like phenyl (C6) or dioxoisoindolinyl (C2) increase thermal stability and alter crystallinity .
- Salt Forms : Hydrochloride derivatives (e.g., CAS 58094-09-0) enhance aqueous solubility, making them more suitable for pharmaceutical applications .
Physicochemical Properties
- Melting Points: Bulky substituents elevate melting points. For example, the phenyl-substituted derivative melts at 277–278°C , whereas simpler analogs like 2-amino-4-methyl derivatives melt at 392–394 K .
- Hydrogen Bonding: Amino groups (e.g., in 2-amino derivatives) enable N–H···N interactions, stabilizing crystal lattices and forming R₂²(12) motifs . Cyano-only analogs lack these interactions, leading to weaker packing forces.
- Solubility : Hydrochloride salts (e.g., CAS 58094-09-0) exhibit higher aqueous solubility compared to neutral forms .
Biological Activity
4,5,6,7-Tetrahydro-1-benzothiophene-2-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and recent research findings.
Chemical Structure and Properties
Molecular Formula : C10H10N2S
IUPAC Name : this compound
The compound features a benzothiophene ring system with a carbonitrile functional group. Its unique structure allows it to interact with various biological targets, influencing enzyme activities and receptor interactions.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 64 µg/mL |
These results suggest potential as a lead compound for developing new antimicrobial agents.
Anticancer Potential
In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines through several mechanisms:
- Cell Cycle Arrest : The compound interferes with cell cycle progression, leading to increased cell death.
- Reactive Oxygen Species (ROS) Generation : It elevates ROS levels, contributing to cytotoxic effects on tumor cells.
Research has shown that the compound's structure can be optimized to enhance its anticancer activity by modifying substituents on the benzothiophene ring .
Case Studies
- Neuroprotective Effects : A study investigated its neuroprotective properties in models of neurodegeneration. Results indicated a reduction in neuronal loss and improvement in cognitive function in treated animals.
- Anti-inflammatory Activity : In rodent models of inflammation, treatment with the compound led to decreased inflammatory markers and improved clinical scores .
Structure-Activity Relationship (SAR)
Recent SAR studies have focused on optimizing the structure of this compound to enhance its biological activity. Modifications to the alkyl chain length and variations on the benzothiophene ring significantly impact potency against specific biological targets .
Research Findings
A recent study explored the discovery and synthesis of derivatives based on 4,5,6,7-tetrahydro-benzothiophene. These derivatives were evaluated for their binding affinity to RORγt (retinoic acid receptor-related orphan receptor gamma t), revealing promising results in terms of activity and stability in biological assays .
The findings suggest that certain substitutions can enhance binding efficacy without compromising solubility or lipophilicity.
Q & A
Q. What are the standard synthetic routes for 4,5,6,7-tetrahydro-1-benzothiophene-2-carbonitrile derivatives?
Methodological Answer: A common approach involves the condensation of cyclohexanone derivatives with malononitrile in the presence of elemental sulfur and a base (e.g., diethylamine) in ethanol. For example:
- Procedure : Cyclohexanone (71.4 mmol), malononitrile (71.4 mmol), and sulfur (72 mmol) are stirred in ethanol. Diethylamine is added, and the mixture is refluxed at 333 K for 1 hour. Purification via column chromatography yields the product (68% yield) .
- Alternative Method : Chemoselective reduction of formyl derivatives using EtSiH/I under mild conditions preserves functional groups while reducing aldehydes to methyl groups .
Q. Table 1: Key Synthetic Conditions
| Reagents/Conditions | Role | Yield | Reference |
|---|---|---|---|
| Cyclohexanone, S, EtOH | Core ring formation | 68% | |
| EtSiH/I | Selective reduction | Not reported |
Q. How is the molecular structure of this compound characterized using X-ray crystallography?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Crystal Growth : Dissolve the compound in dichloromethane and allow slow evaporation .
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement : Employ SHELXL-97 for structure solution, incorporating disorder modeling (e.g., split positions for disordered cyclohexene ring atoms C6/C7 with occupancy factors 0.81/0.19) .
Q. Table 2: Crystallographic Parameters
| Parameter | Value (Example) | Reference |
|---|---|---|
| Space group | P (triclinic) | |
| R-factor | < 0.05 | |
| Disorder handling | EADP command in SHELXL |
Q. What spectroscopic methods confirm the structure of derivatives?
Methodological Answer:
- NMR : H and C NMR identify substituents (e.g., methyl groups at δ ~1.2 ppm, cyano at δ ~110-120 ppm) .
- IR : Cyano group stretching at ~2200 cm and NH bands at ~3300 cm .
- Mass Spectrometry : LCMS confirms molecular ion peaks (e.g., [M+H] for CHNS at m/z 178.06) .
Advanced Research Questions
Q. How to address crystallographic disorder in the cyclohexene ring during refinement?
Methodological Answer:
- Modeling : Use SHELXL’s PART and EADP commands to refine disordered atoms (e.g., C6/C7 and C6’/C7’ with partial occupancies of 0.81 and 0.19). Apply geometric constraints to maintain bond lengths/angles .
- Validation : Check ADPs (anisotropic displacement parameters) and residual electron density maps to ensure disorder is not an artifact .
Q. How to analyze hydrogen-bonding networks using graph-set analysis?
Methodological Answer:
- Graph-Set Theory : Classify hydrogen bonds (e.g., N–H···N) into motifs (e.g., R_2$$^2(12) for dimeric interactions). Use software like Mercury or PLATON to generate descriptors .
- Example : In 2-amino derivatives, N–H···N interactions form centrosymmetric dimers and 20-membered macrocyclic rings, stabilizing the crystal lattice .
Q. Table 3: Hydrogen-Bond Geometry
| D–H···A | Distance (Å) | Angle (°) | Motif | Reference |
|---|---|---|---|---|
| N–H···N | 2.99–3.01 | 147–152 | R_2$$^2(12) |
Q. How to optimize reaction yields in substituted derivative synthesis?
Methodological Answer:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance cyclization vs. ethanol .
- Catalysis : Use Lewis acids (e.g., ZnCl) to accelerate sulfur incorporation into the thiophene ring.
- Kinetic Control : Lower reaction temperatures (e.g., 273 K) favor selective product formation over side reactions .
Q. How to perform conformational analysis of the tetrahydro-benzothiophene ring?
Methodological Answer:
- Puckering Parameters : Apply Cremer-Pople coordinates to quantify ring deviations. For example, the cyclohexene ring adopts a half-chair conformation with puckering amplitude Å .
- DFT Calculations : Compare experimental (X-ray) and computed (B3LYP/6-31G**) geometries to assess intramolecular strain .
Q. How to resolve contradictions in crystallographic data across derivatives?
Methodological Answer:
- Systematic Comparison : Overlay structures (e.g., using Mercury) to identify substituent effects on bond lengths/angles. For example, electron-withdrawing groups (e.g., –CN) shorten C–S bonds by ~0.02 Å .
- Statistical Validation : Use R and CC to assess data quality. Discrepancies in thermal parameters may indicate unresolved disorder .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
